molecular formula C10H18N2O4 B12099257 Ac-Leu-Gly-OH

Ac-Leu-Gly-OH

Cat. No.: B12099257
M. Wt: 230.26 g/mol
InChI Key: QWUFVYSSHGGOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Leu-Gly-OH: is a peptide composed of three amino acid residues: acetylated leucine (Leu), glycine (Gly), and hydroxyl (OH). Its structure consists of the following sequence: N-acetyl-leucyl-glycine. The compound is commonly used in biochemical research, peptide synthesis, and protein engineering.

Preparation Methods

a. Synthetic Routes

    Solid-Phase Peptide Synthesis (SPPS): The most common method for preparing peptides involves SPPS. In this approach, the peptide chain is assembled step-by-step on a solid support (usually a resin) using protected amino acids. Ac-Leu-Gly-OH can be synthesized by coupling N-acetyl-leucine and glycine sequentially.

    Solution-Phase Synthesis: In solution-phase synthesis, the peptide is built in solution rather than on a solid support. this method is less efficient for longer peptides.

b. Reaction Conditions

    Coupling Reagents: Common coupling reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Protecting Groups: To prevent unwanted side reactions during peptide synthesis, protecting groups are used for the amino and carboxyl termini.

    Deprotection: Removal of protecting groups is typically achieved using acid (e.g., trifluoroacetic acid) or base (e.g., piperidine).

c. Industrial Production Methods

While this compound is not produced industrially on a large scale, its synthesis follows similar principles as other peptides. Researchers and companies may prepare it as needed for specific applications.

Chemical Reactions Analysis

Ac-Leu-Gly-OH can undergo various chemical reactions:

    Hydrolysis: The peptide bond between leucine and glycine can be hydrolyzed under acidic or basic conditions.

    Amidation: Conversion of the carboxyl group (COOH) to an amide (CONH) can occur.

    Esterification: Acetylation of the amino terminus forms the N-acetyl group.

Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and acetylating agents (e.g., acetic anhydride).

Scientific Research Applications

Ac-Leu-Gly-OH finds applications in:

    Peptide Screening: It is discovered through peptide screening methods, which are essential for studying protein interactions, functional analysis, and epitope mapping.

    Drug Development: Researchers explore its potential as a lead compound or as part of larger peptides with specific biological activities.

Mechanism of Action

The exact mechanism of action for Ac-Leu-Gly-OH remains an area of ongoing research. It may interact with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

While Ac-Leu-Gly-OH is unique due to its specific sequence, it shares similarities with other dipeptides and tripeptides. Some similar compounds include:

Properties

IUPAC Name

2-[(2-acetamido-4-methylpentanoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFVYSSHGGOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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